Diperamycin Diperamycin Diperamycin is a 19-membered cyclodepsipeptide that is a hexadepsipeptide isolated from the fermentation broth of Streptomyces griseoaurantiacus MK393-AF2 and exhibits potent inhibitory activity against various Gram-positive bacteria including Enterococcus seriolicida and methicillin-resistant Staphylococcus aureus. It has a role as a metabolite, an antimicrobial agent and an antibacterial agent.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1849571
InChI: InChI=1S/C38H64N8O14/c1-7-8-9-10-13-25-16-17-38(55,60-23(25)3)37(5,54)36(53)42-30-24(4)59-35(52)22(2)45(56)32(49)26-14-11-18-40-43(26)29(47)20-39-31(48)28(21-58-6)46(57)33(50)27-15-12-19-41-44(27)34(30)51/h22-28,30,40-41,54-57H,7-21H2,1-6H3,(H,39,48)(H,42,53)
SMILES: CCCCCCC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C)O)O
Molecular Formula: C38H64N8O14
Molecular Weight: 857 g/mol

Diperamycin

CAS No.:

Cat. No.: VC1849571

Molecular Formula: C38H64N8O14

Molecular Weight: 857 g/mol

* For research use only. Not for human or veterinary use.

Diperamycin -

Specification

Molecular Formula C38H64N8O14
Molecular Weight 857 g/mol
IUPAC Name N-[7,21-dihydroxy-6-(methoxymethyl)-17,20-dimethyl-2,5,8,15,19,22-hexaoxo-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-(5-hexyl-2-hydroxy-6-methyloxan-2-yl)-2-hydroxypropanamide
Standard InChI InChI=1S/C38H64N8O14/c1-7-8-9-10-13-25-16-17-38(55,60-23(25)3)37(5,54)36(53)42-30-24(4)59-35(52)22(2)45(56)32(49)26-14-11-18-40-43(26)29(47)20-39-31(48)28(21-58-6)46(57)33(50)27-15-12-19-41-44(27)34(30)51/h22-28,30,40-41,54-57H,7-21H2,1-6H3,(H,39,48)(H,42,53)
Standard InChI Key IHQIMVZJVJTKSV-UHFFFAOYSA-N
SMILES CCCCCCC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C)O)O
Canonical SMILES CCCCCCC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C)O)O

Introduction

Classification and Chemical Identity

Diperamycin is classified as a hybrid polyketide-depsipeptide, combining both polyketide and peptide structural elements in a single molecule. The compound belongs to the azinothricin family of natural products, which are characterized by their unique structural features including piperazic acid residues. Diperamycin has a molecular formula of C38H64N8O14, as determined by High-Resolution Mass Spectrometry (HRMS) analysis . The structure has been confirmed through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) techniques, which have established its identity as a member of the azinothricin family with structural similarities to aurantimycin A .

Producing Organisms and Discovery

Diperamycin is biosynthesized by Streptomyces sp. CS113, a bacterial strain belonging to the actinomycete group known for producing diverse secondary metabolites . The discovery of diperamycin's biosynthetic pathway was achieved through genome mining approaches, specifically by screening the genomes of Streptomyces strains for biosynthetic gene clusters (BGCs) encoding piperazic acid-containing compounds . This screening process led to the identification of the previously unknown dpn BGC in Streptomyces sp. CS113, which was subsequently confirmed to be responsible for diperamycin biosynthesis .

Chemical Structure and Properties

Structural Features

Diperamycin possesses a complex structure consisting of a polyketide moiety linked to a peptide portion containing two piperazic acid units . The complete structural elucidation was accomplished through a combination of HRMS and comprehensive NMR spectroscopy, including 1D (1H and 13C) and 2D (COSY, TOCSY, NOESY, HSQC, and HMBC) techniques . Analysis of these spectroscopic data revealed the connectivity of the peptidic and polyketide parts of the compound, confirming its identity as diperamycin .

The structure of diperamycin bears significant similarity to aurantimycin A, another member of the azinothricin family. Both compounds share common structural features, including the configuration of their chiral centers . Notably, the stereochemistry of the polyketide moiety in aurantimycin A was initially reported incorrectly, a mistake that has been propagated in subsequent literature. Recent research has corrected this error, confirming identical absolute configurations for the chiral centers in both aurantimycin A and diperamycin .

Spectroscopic Characteristics

The spectroscopic analysis of diperamycin has provided detailed information about its structural features. The molecular formula was determined by HRMS based on the observed [M+NH4+] adduct at an m/z value of 874.4869 (calculated for C38H68N9O14+ = 874.4880, Δ = 1.3 ppm) . NMR analysis, including 1H and 13C spectra, confirmed the compound's belonging to the azinothricin family of natural products .

Table 1: Key Spectroscopic Data for Diperamycin Identification

TechniqueObservationStructural Information
HRMS[M+NH4+] at m/z 874.4869Molecular formula C38H64N8O14
1H and HSQC NMRCharacteristic signalsConfirmation of azinothricin family membership
COSY and TOCSYSpin system correlationsIdentification of peptidic and polyketide spin systems
HMBCKey correlationsEstablished connectivity of amino acids and polyketide moiety
NOESYKey correlationsConfirmed peptide sequence and full compound connectivity

Biosynthesis of Diperamycin

The Biosynthetic Gene Cluster

The biosynthesis of diperamycin is directed by the dpn biosynthetic gene cluster (BGC), which spans approximately 66.5 kb of DNA in the genome of Streptomyces sp. CS113 . This cluster comprises twenty-seven genes encoding various enzymes and regulatory proteins necessary for diperamycin production . The gene cluster was identified through genome mining approaches using the piperazate synthase KtzT as a query sequence to screen bacterial genomes .

Table 2: Key Components of the Diperamycin (dpn) Biosynthetic Gene Cluster

Gene CategorySpecific GenesFunction
Piperazic acid biosynthesisdpnZ, dpnO2Synthesis of piperazic acid building blocks
Polyketide synthesisdpnP1 to dpnP4Type I PKS organized into four modules
Nonribosomal peptide synthesisdpnS1 to dpnS4NRPS organized into six modules
RegulationdpnR1 to dpnR3Regulation of biosynthetic pathway
TransportdpnT1 to dpnT4Transport of precursors or final product
Other functionsVarious genesTailoring reactions and precursor biosynthesis

The involvement of the dpn gene cluster in diperamycin biosynthesis was experimentally confirmed through gene inactivation studies . Specifically, deletion of the NRPS gene dpnS2 resulted in the complete abolition of diperamycin production, demonstrating the essential role of this gene in the biosynthetic pathway . The mutant strain (CS113R-ΔC1orf18) lacking functional dpnS2 failed to produce diperamycin, as confirmed by Ultra Performance Liquid Chromatography (UPLC) analysis .

Piperazic Acid Incorporation

Diperamycin contains two units of piperazic acid, a nonproteinogenic amino acid with a six-membered ring containing two nitrogen atoms . The biosynthesis of piperazic acid requires two key enzymes: an ornithine oxygenase that converts L-ornithine to N5-OH-L-ornithine, and a piperazate synthase that cyclizes the hydroxylated ornithine to generate piperazic acid . In the dpn gene cluster, these functions are fulfilled by the genes dpnO2 (encoding a putative ornithine oxygenase) and dpnZ (encoding a piperazate synthase) .

The incorporation of piperazic acid into peptides presents specific synthetic challenges due to the presence of two nitrogen atoms (N1 and N2) with different reactivities . In chemical synthesis efforts for piperazic acid-containing compounds, the N1 nitrogen is generally more nucleophilic than the N2 nitrogen, but amide bonds in natural products are predominantly formed at the N2 position . This selectivity requires special synthetic strategies, such as the selective deprotection of N2-protecting groups in protected piperazic acid derivatives .

Structural Comparison with Related Compounds

Relationship to Other Azinothricin Family Members

Diperamycin belongs to the azinothricin family of natural products, which includes compounds such as aurantimycin A . These compounds share similar structural features, suggesting conserved biosynthetic pathways . The structural similarity extends to the configuration of chiral centers in both the peptidic and polyketide moieties of these molecules .

Table 3: Comparison Between Diperamycin and Related Compounds

FeatureDiperamycinAurantimycin A
Molecular FormulaC38H64N8O14Similar to diperamycin
Structural TypeHybrid polyketide-depsipeptideHybrid polyketide-depsipeptide
FamilyAzinothricinAzinothricin
Piperazic Acid UnitsTwoContains piperazic acid
Producer OrganismStreptomyces sp. CS113Streptomyces species
Configuration of Chiral CentersConfirmed structureIdentical to diperamycin (after correction)

An important contribution of recent research on diperamycin has been the correction of a longstanding error in the reported stereochemistry of the polyketide moiety of aurantimycin A . The original report describing aurantimycin A incorrectly sketched the stereochemistry of its polyketide portion, displaying the opposite configuration to that determined by X-ray crystallography . This error has been propagated in subsequent publications, but recent analysis of the biosynthetic machinery for diperamycin has helped correct this misconception .

Analytical Methods for Diperamycin Characterization

Isolation and Detection Techniques

The identification and characterization of diperamycin involved several analytical techniques. The compound was initially detected through comparative metabolite profiling of wild-type and mutant strains of Streptomyces sp. CS113 . Ultra Performance Liquid Chromatography (UPLC) analysis of ethyl acetate extracts revealed a peak eluting at 6.6 minutes that was present in the wild-type strain but absent in the mutant lacking the NRPS gene dpnS2 .

Further purification and characterization involved High Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS) . This approach allowed the determination of the molecular formula of diperamycin based on the accurate mass measurement of its ammonium adduct .

Spectroscopic Structure Elucidation

The complete structural elucidation of diperamycin was achieved through comprehensive NMR spectroscopy . The application of various one- and two-dimensional NMR techniques provided detailed information about the connectivity of atoms within the molecule and the arrangement of functional groups . Specifically, the following NMR experiments were used:

  • One-dimensional 1H and 13C NMR for initial assessment of the compound's structure

  • COSY and TOCSY experiments to identify spin systems in the peptidic and polyketide portions

  • HSQC to correlate protons with their attached carbon atoms

  • HMBC to establish long-range connections between different parts of the molecule

  • NOESY to confirm the three-dimensional arrangement of structural elements

The combination of these techniques allowed researchers to unambiguously establish the complete structure of diperamycin and confirm its identity as a member of the azinothricin family of natural products .

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